molecular formula C29H32ClN3O3S B2401697 N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide CAS No. 866013-62-9

N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide

Cat. No.: B2401697
CAS No.: 866013-62-9
M. Wt: 538.1
InChI Key: NMYILBCOADYFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The conformational behavior of similar compounds is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .

Scientific Research Applications

Synthesis Techniques

Thienopyrimidine derivatives, including those with chlorophenyl groups, have been synthesized through various methods. For instance, Abdel-rahman, Awad, and Bakhite (1992) developed novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the versatility of thienopyrimidines as a scaffold for further chemical modifications (A. Abdel-rahman, I. Awad, & E. A. Bakhite, 1992). These synthetic approaches are crucial for generating compounds with potential biological activities.

Antimicrobial and Anti-inflammatory Properties

Research into thienopyrimidine derivatives has also revealed their potential as antimicrobial and anti-inflammatory agents. Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) synthesized a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, showing remarkable activity toward fungi, bacteria, and inflammation (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, & R. Hassanien, 2018). This suggests the potential for such compounds to be developed into new therapeutic agents.

Antitumor Activity

The antitumor potential of thienopyrimidine derivatives has also been a focus. Hafez and El-Gazzar (2017) reported on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, with some compounds showing potent anticancer activity comparable to doxorubicin on various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Structural and Electronic Analysis

Advanced synthetic methods have enabled the exploration of various derivatives for potential biological applications. For example, the work by Yarmolchuk et al. (2011) on hexahydro-2H-thieno[2,3-c]pyrrole derivatives demonstrates the utility of these scaffolds in drug discovery, focusing on generating compound libraries for new drugs (Vladimir S. Yarmolchuk et al., 2011).

Future Directions

The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increase in the spectrum of biological activity of the obtained derivatives . This suggests that compounds like the one you’re interested in could be promising objects for research in pharmaceutics .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN3O3S/c1-19-15-20(2)23(21(3)16-19)18-33-25-12-14-37-27(25)28(35)32(29(33)36)13-8-4-5-11-26(34)31-17-22-9-6-7-10-24(22)30/h6-7,9-10,12,14-16H,4-5,8,11,13,17-18H2,1-3H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYILBCOADYFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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